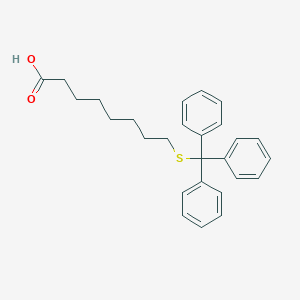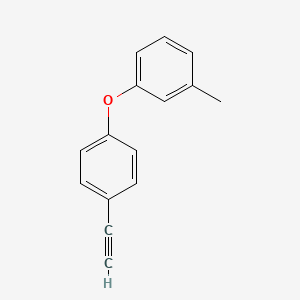
2,5-Dioxopyrrolidin-1-yl 10-(tritylthio)decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 10-(tritylthio)decanoate is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. This compound is characterized by the presence of a tritylthio group attached to a decanoate chain, which is further linked to a pyrrolidin-2,5-dione moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 10-(tritylthio)decanoate typically involves the following steps:
Preparation of 10-(tritylthio)decanoic acid: This intermediate is synthesized by reacting decanoic acid with trityl chloride in the presence of a base such as pyridine.
Formation of this compound: The 10-(tritylthio)decanoic acid is then reacted with 2,5-dioxopyrrolidin-1-yl in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 10-(tritylthio)decanoate undergoes various chemical reactions, including:
Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidin-2,5-dione moiety can be reduced to form pyrrolidine derivatives.
Substitution: The tritylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 10-(tritylthio)decanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticonvulsant and antinociceptive drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: It is utilized in studies investigating the inhibition of calcium currents mediated by L-type calcium channels.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 10-(tritylthio)decanoate involves the inhibition of calcium currents mediated by L-type calcium channels. This inhibition is believed to be due to the interaction of the compound with the channel proteins, leading to a decrease in calcium influx and subsequent modulation of cellular activities .
類似化合物との比較
2,5-Dioxopyrrolidin-1-yl 10-(tritylthio)decanoate can be compared with other pyrrolidine-2,5-dione derivatives, such as:
2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate: Similar structure but with a shorter propanoate chain.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A derivative with a benzyl group instead of a tritylthio group.
The uniqueness of this compound lies in its longer decanoate chain and the presence of the tritylthio group, which may confer distinct biological activities and synthetic utility.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 10-tritylsulfanyldecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO4S/c35-30-24-25-31(36)34(30)38-32(37)23-15-4-2-1-3-5-16-26-39-33(27-17-9-6-10-18-27,28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-14,17-22H,1-5,15-16,23-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPLRPCUSFKHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














